2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide
Description
This compound is a quinoline-based acetamide derivative characterized by a 6-chloro-substituted quinoline core, a 4-fluorobenzoyl group at position 3, and an N-(4-ethoxyphenyl)acetamide side chain. The quinoline scaffold is known for its role in medicinal chemistry, particularly in antimicrobial and anticancer agents . Structural analysis of such compounds typically employs crystallographic tools like SHELXL and ORTEP-3 for refinement and visualization .
Properties
IUPAC Name |
2-[6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClFN2O4/c1-2-34-20-10-8-19(9-11-20)29-24(31)15-30-14-22(25(32)16-3-6-18(28)7-4-16)26(33)21-13-17(27)5-12-23(21)30/h3-14H,2,15H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNKDBKHXVVZMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)C(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClFN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of Substituents: The chloro and fluorobenzoyl groups are introduced through electrophilic aromatic substitution reactions. The ethoxyphenyl group is added via nucleophilic substitution reactions.
Final Assembly: The final compound is assembled through amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinolone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The chloro and fluorobenzoyl groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products of these reactions include various quinolone derivatives, alcohols, and substituted benzoyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as an antimicrobial or anticancer agent due to its quinoline core, which is known for such activities.
Material Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological pathways and interactions due to its ability to interact with different molecular targets.
Mechanism of Action
The mechanism of action of 2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide is likely related to its ability to interact with DNA and enzymes. The quinoline core can intercalate into DNA, disrupting its function, while the benzoyl and ethoxyphenyl groups can interact with enzyme active sites, inhibiting their activity. This dual mode of action makes it a potent compound for various applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s structural analogs include:
4-(1-Acetamido-2-((N,4-Dimethylphenyl)Sulfonamido)Ethyl)Benzyl-7-Chloro-1-Cyclopropyl-6-Fluoro-4-Oxo-1,4-Dihydroquinoline-3-Carboxylate (7f) : Shares a 7-chloro-6-fluoro-quinoline core but incorporates a cyclopropyl group and a sulfonamido side chain.
2-(3,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Acetamide : Replaces the quinoline core with a pyrazol ring but retains the N-arylacetamide motif. Dihedral angles between the dichlorophenyl and pyrazol rings vary (54.8°–77.5°), influencing molecular planarity and dimerization via N–H⋯O hydrogen bonds .
Crystallographic and Conformational Analysis
- Target Compound: Likely analyzed using SHELX programs (e.g., SHELXL for refinement), given their prevalence in small-molecule crystallography . Conformational flexibility may arise from rotation of the acetamide group relative to the quinoline core, similar to the pyrazol-based analog .
- Analog 7f : Structural data unavailable, but the sulfonamido group could introduce additional hydrogen-bonding interactions compared to the ethoxyphenyl group.
- Pyrazol-Based Analog : Exhibits three distinct conformers in the asymmetric unit, with dihedral angles impacting dimerization. The target compound’s ethoxy group may reduce steric hindrance compared to dichlorophenyl substituents.
Functional Group Impact on Properties
Research Findings and Implications
- Bioactivity: While direct data on the target compound is lacking, quinoline acetamides often exhibit antimicrobial activity. The 4-ethoxyphenyl group may reduce cytotoxicity compared to dichlorophenyl analogs .
- Synthetic Accessibility: The target compound’s synthesis likely parallels methods for similar acetamides, such as coupling 3,4-dichlorophenylacetic acid with aminopyrazoles via carbodiimide-mediated reactions .
- Crystallography : SHELX and WinGX remain critical for resolving conformational variations, as seen in pyrazol-based analogs .
Biological Activity
The compound 2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide is a synthetic organic molecule belonging to the quinoline family, characterized by its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Molecular Formula
- Molecular Formula: C25H20ClFN2O4
- Molecular Weight: 464.88 g/mol
Structural Representation
The compound features a quinoline core with several functional groups, including chloro and fluorobenzoyl substituents, which contribute to its reactivity and biological properties.
The compound's mechanism of action is believed to involve interactions with biological targets such as DNA and various enzymes. This dual mechanism suggests potential applications in therapeutic areas where DNA and enzyme interactions are critical.
Anticancer Activity
Research indicates that compounds similar to 2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of quinoline can inhibit cell proliferation in cancer cell lines by inducing apoptosis or cell cycle arrest.
Case Study: Antitumor Effects
A study involving a series of quinoline derivatives demonstrated that certain modifications led to enhanced cytotoxicity against various cancer cell lines. The presence of electron-withdrawing groups like chloro and fluorine was correlated with increased potency against tumor cells.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For example, it may act as an inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis and cell proliferation.
Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induced apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibition of DHFR | |
| Cytotoxicity | Significant reduction in cell viability |
Synthesis and Characterization
The synthesis of 2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide involves several key steps that require careful control over reaction conditions to ensure high yields and purity. Characterization techniques such as NMR and X-ray crystallography are typically employed to confirm the structure.
Pharmacological Studies
Pharmacological studies have highlighted the compound's potential as a lead candidate for drug development. Its ability to target multiple pathways involved in tumor growth makes it a promising candidate for further investigation.
Future Directions
Further research is needed to explore the full therapeutic potential of this compound. Studies focusing on its pharmacokinetics, toxicity profiles, and detailed mechanisms of action will be crucial for advancing its development into clinical applications.
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions, such as stoichiometry, solvent selection, and temperature. For example, stepwise addition of reagents (e.g., acetyl chloride in CH₂Cl₂ with Na₂CO₃ as a base) and purification via gradient silica chromatography (e.g., 0–8% MeOH in CH₂Cl₂) can enhance yield (58% reported in similar quinoline derivatives) . Monitoring reaction progress via TLC and employing recrystallization (e.g., from ethyl acetate) ensures purity .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Combine ¹H/¹³C NMR (e.g., δ 7.69 ppm for aromatic protons, δ 169.8 ppm for carbonyl carbons) and ESI/APCI mass spectrometry (e.g., M+H at m/z 347) for structural validation . Cross-reference experimental data with computational predictions (e.g., PubChem-derived InChIKey) to resolve ambiguities in complex regions like the 4-fluorobenzoyl or ethoxyphenyl moieties .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Follow hazard codes for toxicity (e.g., H315, H319) and environmental risks (H400). Use PPE (gloves, goggles), work in fume hoods, and avoid water contact to prevent decomposition . Store in airtight containers at 2–8°C, segregated from oxidizing agents .
Advanced Research Questions
Q. How can computational methods (e.g., quantum chemistry) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Use reaction path search algorithms (e.g., ICReDD’s quantum chemical calculations) to predict regioselectivity in substitutions (e.g., fluorobenzoyl vs. ethoxyphenyl groups) . Pair with molecular docking to assess binding affinity to target proteins, focusing on steric/electronic effects of the chloro and oxo groups .
Q. What experimental strategies resolve contradictions between in vitro bioactivity and in vivo toxicity data for this compound?
- Methodological Answer : Conduct metabolite profiling (LC-MS/MS) to identify toxic intermediates (e.g., hydrolyzed fluorobenzoyl fragments) . Use structure-activity relationship (SAR) studies to modify the acetamide or quinoline core, balancing potency and metabolic stability . Validate via zebrafish or rodent models for acute toxicity (LD₅₀) .
Q. How can statistical experimental design (DoE) optimize reaction conditions for scaled-up synthesis?
- Methodological Answer : Apply Box-Behnken or factorial designs to screen variables (e.g., temperature, catalyst loading). For example, a 3-factor design could minimize byproducts in the 4-oxo-1,4-dihydroquinolin formation step . Use ANOVA to identify significant factors (e.g., Na₂CO₃ concentration) and optimize yield/purity trade-offs .
Q. What are the stability challenges of this compound under varying pH and temperature conditions?
- Methodological Answer : Perform accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH and pH 1–8. Monitor degradation via HPLC (e.g., hydrolysis of the acetamide bond at acidic pH) . Stabilize formulations using lyophilization or cyclodextrin encapsulation .
Q. How can reactor design principles improve the efficiency of continuous-flow synthesis for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
